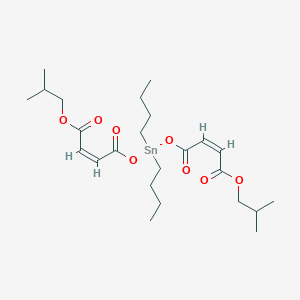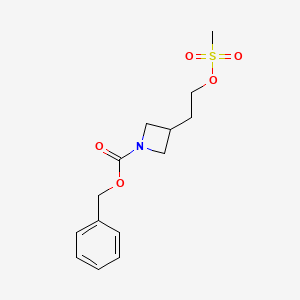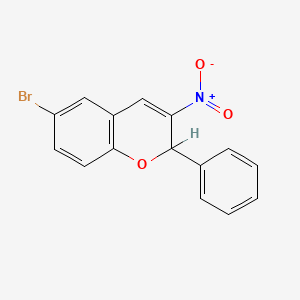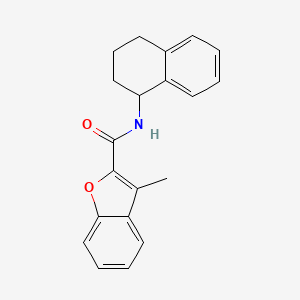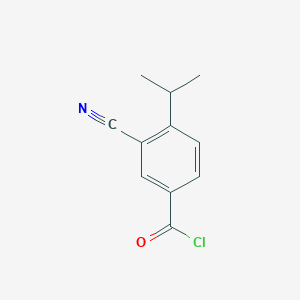
3-Cyano-4-(propan-2-yl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-4-(propan-2-yl)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyano group (-CN) and an isopropyl group (-CH(CH3)2) attached to the benzene ring, along with a benzoyl chloride functional group (-COCl)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-(propan-2-yl)benzoyl chloride typically involves the introduction of the cyano and isopropyl groups onto a benzene ring, followed by the conversion of the resulting compound to the benzoyl chloride derivative. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-(propan-2-yl)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, to form amides or esters.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (R-NH2) in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the cyano group.
Carboxylic Acids: Formed from the oxidation of the isopropyl group.
Scientific Research Applications
3-Cyano-4-(propan-2-yl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in the synthesis of biologically active molecules for studying their effects on cellular processes.
Mechanism of Action
The mechanism of action of 3-Cyano-4-(propan-2-yl)benzoyl chloride depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The benzoyl chloride group is attacked by a nucleophile, leading to the formation of a new bond and the release of hydrochloric acid (HCl).
Reduction: The cyano group is reduced to an amine group through the transfer of electrons from the reducing agent.
Oxidation: The isopropyl group is oxidized to a carboxylic acid group through the transfer of oxygen atoms from the oxidizing agent.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-3-(propan-2-yl)benzoyl chloride: Similar structure but with different positioning of the cyano and isopropyl groups.
3-Cyano-4-(methyl)benzoyl chloride: Similar structure but with a methyl group instead of an isopropyl group.
3-Cyano-4-(propan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
Uniqueness
3-Cyano-4-(propan-2-yl)benzoyl chloride is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
213767-03-4 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
3-cyano-4-propan-2-ylbenzoyl chloride |
InChI |
InChI=1S/C11H10ClNO/c1-7(2)10-4-3-8(11(12)14)5-9(10)6-13/h3-5,7H,1-2H3 |
InChI Key |
SVHCWULXFKMWCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13954389.png)
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
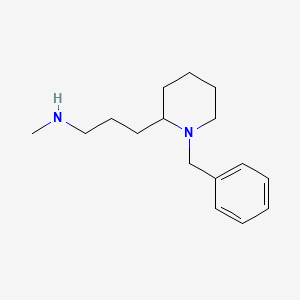
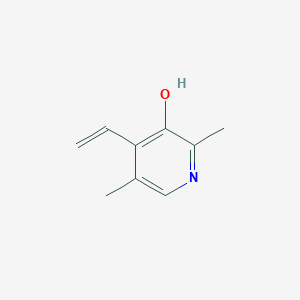
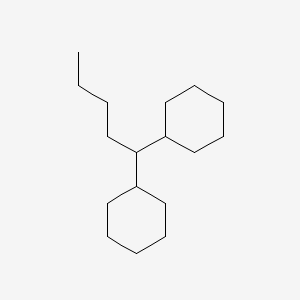
![9,10-Anthracenedione, 1,8-dihydroxy-4-[(4-methoxyphenyl)amino]-5-nitro-](/img/structure/B13954421.png)
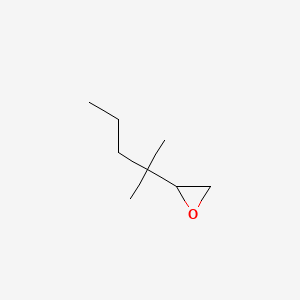
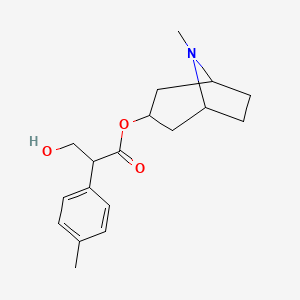
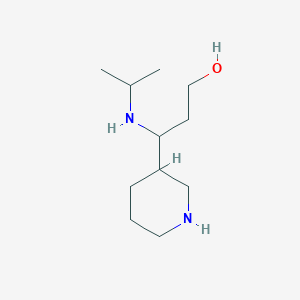
![Ethanone, 1-[2,3-dihydro-6-hydroxy-2-(1-hydroxy-1-methylethyl)-4-methoxy-7-benzofuranyl]-, (+)-](/img/structure/B13954457.png)
